molecular formula C14H20N2O4S2 B6804738 N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B6804738
M. Wt: 344.5 g/mol
InChI Key: SXQBBYPUIUONAL-UHFFFAOYSA-N
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Description

N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound with a unique structure that includes a bicyclic ring system and sulfonamide functional groups

Properties

IUPAC Name

N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-21(17,18)14-5-3-2-4-12(14)9-15-22(19,20)16-10-11-6-7-13(16)8-11/h2-5,11,13,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBBYPUIUONAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CNS(=O)(=O)N2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bicyclic Ring System: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the bicyclic intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylsulfonylphenyl Group: This can be done through a nucleophilic substitution reaction, where the sulfonamide intermediate reacts with a methylsulfonylphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bicyclic ring system provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxamide
  • N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-thioamide

Uniqueness

Compared to similar compounds, N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

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